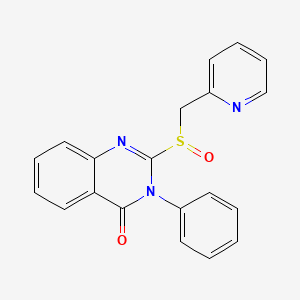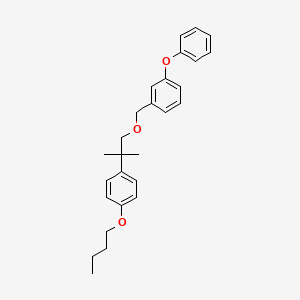
Phenylalanine, 2,2'-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is a complex organic compound with the molecular formula C20H25N2O6P and a molecular weight of 420.402 g/mol . This compound is characterized by the presence of phenylalanine moieties linked through a hydroxyphosphinylidene bridge, forming a unique structure that has garnered interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate typically involves the condensation of phenylalanine derivatives with phosphinylidene-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Applications De Recherche Scientifique
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The hydroxyphosphinylidene bridge plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: A simpler amino acid that serves as a building block for proteins and a precursor for various neurotransmitters.
Phosphinylidene-containing compounds: These compounds share the phosphinylidene functional group, which imparts unique chemical reactivity.
Uniqueness
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is unique due to its combination of phenylalanine moieties and the hydroxyphosphinylidene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
134510-16-0 |
|---|---|
Formule moléculaire |
C20H25N2O6P |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[2-[[[2-[(2S)-2-amino-2-carboxyethyl]phenyl]methyl-hydroxyphosphoryl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N2O6P/c21-17(19(23)24)9-13-5-1-3-7-15(13)11-29(27,28)12-16-8-4-2-6-14(16)10-18(22)20(25)26/h1-8,17-18H,9-12,21-22H2,(H,23,24)(H,25,26)(H,27,28)/t17-,18-/m0/s1 |
Clé InChI |
ZFMMEQAMSIWPAP-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CP(=O)(CC2=CC=CC=C2C[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=C(C(=C1)CC(C(=O)O)N)CP(=O)(CC2=CC=CC=C2CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


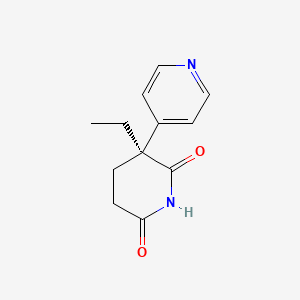

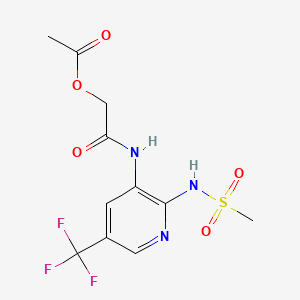
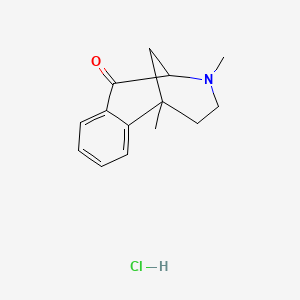
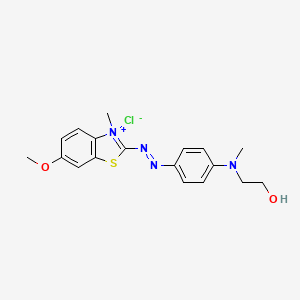
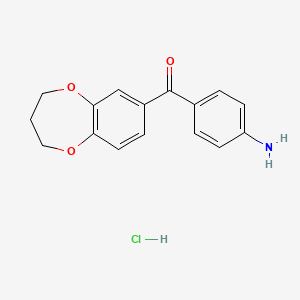
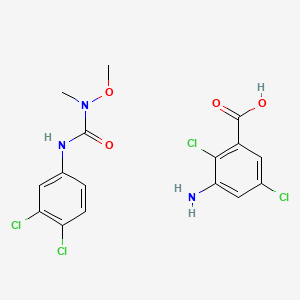

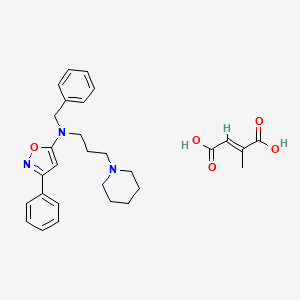

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)

